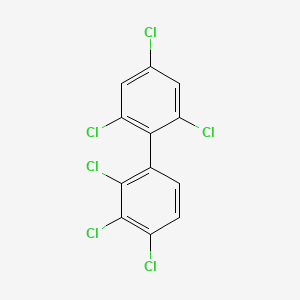

2,2',3,4,4',6'-Hexachlorobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-3-8(15)10(9(16)4-5)6-1-2-7(14)12(18)11(6)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBRGUHRZBZMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074186 | |

| Record name | 2,2',3,4,4',6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59291-64-4 | |

| Record name | 2,2',3,4,4',6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059291644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0T35AMK10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Distribution of 2,2 ,3,4,4 ,6 Hexachlorobiphenyl

Global and Regional Environmental Occurrence

As a member of the polychlorinated biphenyl (B1667301) (PCB) family, 2,2',3,4,4',6'-hexachlorobiphenyl is found in environmental samples worldwide. nih.gov Although not intentionally produced, it was a component of commercial PCB mixtures, such as Aroclor. wikipedia.orgnih.gov Due to their chemical stability and resistance to degradation, PCBs, including this specific congener, have become ubiquitous environmental contaminants. service.gov.uk

Studies have detected PCBs in various regions across the globe, from industrialized and urban areas to remote locations like the Arctic, indicating long-range atmospheric transport. nih.govresearchgate.net The presence of this compound in diverse ecosystems highlights its persistence and mobility.

Distribution Across Environmental Compartments

The physicochemical properties of this compound, particularly its low water solubility and high affinity for organic matter, govern its distribution in the environment. This leads to its accumulation in specific environmental compartments.

Sediments and Soils

Sediments act as a primary sink for PCBs, including this compound. bver.co.kr In aquatic environments, this compound partitions from the water column and adsorbs to suspended particles, which eventually settle and accumulate in bottom sediments. bver.co.kr This process leads to significantly higher concentrations in sediments compared to the overlying water.

Concentrations of PCBs in sediments can vary widely depending on the proximity to historical pollution sources. Industrial and urban areas often exhibit the highest levels of contamination. bver.co.kr For instance, studies in the Yellow and Bohai Seas have shown significantly higher PCB concentrations in industrial areas compared to other zones. bver.co.kr In China, the highest concentrations of PCBs were found in Huludao, a known pollution hotspot. bver.co.kr

Similarly, soils, particularly those with high organic content, can accumulate this compound. nih.gov Contamination of agricultural and industrial soils can occur through various pathways, including atmospheric deposition and the application of contaminated sewage sludge. nih.gov A study across China found that PCB levels in agricultural soils ranged from below the limit of detection to 673.78 ng/g in greenhouse soils and up to 552.53 ng/g in open-field soils. nih.gov Another survey in the UK revealed that median PCB concentrations in urban and industrial soils were approximately twice those in rural locations. service.gov.uk

Table 1: Concentration of this compound (PCB 140) in Sediments

| Location | Concentration Range (ng/g dry weight) | Study |

|---|---|---|

| Yellow and Bohai Seas (Industrial Areas) | up to 326 (as part of total PCBs) | Historical trends of polychlorinated biphenyls and alkylphenols recorded in core sediments from the intertidal areas of the Yell |

Table 2: Concentration of this compound (PCB 140) in Soils

| Location/Land Use | Concentration Range (ng/g dry weight) | Study |

|---|

Aquatic Systems

In aquatic environments, this compound is typically found at very low concentrations in the water column due to its hydrophobic nature. waterquality.gov.au It is more readily detected in suspended particulate matter and, as mentioned, in sediments. waterquality.gov.au Concentrations in freshwater and marine environments can be in the low ng/L range in contaminated areas and even lower in open ocean waters. waterquality.gov.au

Studies have shown that PCBs can be transported over long distances in aquatic systems, leading to contamination far from the original source. waterquality.gov.au The compound's persistence means it can remain in aquatic ecosystems for extended periods, posing a long-term threat to aquatic life through bioaccumulation. waterquality.gov.au

Table 3: Concentration of this compound (PCB 140) in Aquatic Systems (Water)

| Location | Concentration Range (ng/L) | Study |

|---|---|---|

| Northern Hemisphere Freshwaters | low ng/L range (for total PCBs) | Polychlorinated biphenyls in freshwater and marine water |

Atmospheric Presence

The atmosphere serves as a crucial pathway for the global transport of this compound. nih.gov This compound can volatilize from contaminated soils and water surfaces and be carried long distances before being redeposited. nih.gov Atmospheric concentrations are generally higher in urban and industrial areas, reflecting ongoing primary and secondary emissions. nih.gov

Monitoring near the Great Lakes has shown that atmospheric PCB concentrations are influenced by proximity to urban centers. nih.gov For example, the highest PCB levels were observed near Lake Erie, likely due to nearby urban activity. nih.gov Studies using pine needles as passive air samplers in Europe have also demonstrated the presence of PCBs in the atmosphere, with thermal sources like waste incineration identified as significant contributors. researchgate.net

Table 4: Atmospheric Concentration of this compound (PCB 140)

| Location | Concentration Range (pg/m³) | Study |

|---|---|---|

| Great Lakes Region (near Lake Erie) | Highest among the Great Lakes sites (for total PCBs) | Temporal and spatial trends of atmospheric polychlorinated biphenyl concentrations near the Great Lakes |

Spatiotemporal Trends in Environmental Concentrations

Since the implementation of bans and restrictions on PCB production and use, there has been a general downward trend in the environmental concentrations of these compounds, including this compound. biorxiv.org However, the rate of decline has slowed in recent years, and in some areas, concentrations remain elevated due to the persistence of these chemicals in environmental reservoirs. biorxiv.org

Long-term monitoring in New Bedford Harbor, a superfund site heavily contaminated with PCBs, has shown significant declines in PCB concentrations in shellfish over time, particularly in areas that have undergone dredging and remediation efforts. biorxiv.org Similarly, atmospheric monitoring near the Great Lakes from 1990 to 2003 indicated a slow but steady decrease in the concentrations of several PCB congeners. nih.gov

Despite these declines, historical contamination continues to be a source of PCBs to the environment. Sediment cores from the Yellow and Bohai Seas revealed that while PCB concentrations peaked in the 1970s in South Korea and subsequently declined, levels in China have continued to increase in recent decades, reflecting different industrial histories and regulatory timelines. bver.co.kr This highlights the complex and regionally variable nature of spatiotemporal trends for these persistent pollutants.

Environmental Fate and Transport Mechanisms of 2,2 ,3,4,4 ,6 Hexachlorobiphenyl

Adsorption and Desorption Processes

The mobility and bioavailability of 2,2',3,4,4',6'-Hexachlorobiphenyl in the environment are significantly influenced by its adsorption and desorption characteristics in soil and sediment. This polychlorinated biphenyl (B1667301) (PCB) congener exhibits strong adsorption to soil and sediment particles, a process that is largely governed by the organic carbon content of the solid matrix. nih.govepa.gov Generally, the extent of adsorption increases with a higher degree of chlorination. epa.gov

Research indicates that the adsorption of hexachlorobiphenyl is not a fully reversible process, leading to the concept of exchangeable and nonexchangeable fractions. epa.govepa.gov The nonexchangeable portion becomes more significant as the adsorbent mass increases. epa.gov This partial irreversibility has critical implications for the long-term fate of the compound, as it can lead to its sequestration in soils and sediments, reducing its availability for other transport and degradation processes. nih.govepa.gov

The partitioning of this compound between the dissolved and particulate phases is a key factor in its environmental distribution. epa.gov In aqueous systems, its low water solubility and high affinity for particulate matter result in higher concentrations in sediment and suspended matter compared to the water column. epa.gov The presence of organic solvents, however, can enhance its leaching potential through soil. epa.gov

Interactive Table: Adsorption and Desorption Parameters for Hexachlorobiphenyl This table is representative and values can vary based on specific experimental conditions.

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Adsorption Coefficient (Kd) | Ratio of the chemical concentration in the solid phase to the dissolved phase at equilibrium. | High, indicating strong binding to soils and sediments. |

| Organic Carbon-Water Partition Coefficient (Koc) | Adsorption coefficient normalized to the organic carbon content of the solid phase. | High, demonstrating the importance of organic matter in adsorption. |

| Reversibility | The extent to which the adsorbed chemical can be released back into the dissolved phase. | Partially reversible, with a significant nonexchangeable fraction. epa.govepa.gov |

| Effect of Adsorbent Mass | The influence of the amount of soil or sediment on partitioning. | Adsorption and desorption partition coefficients decrease as adsorbent mass increases. epa.gov |

Volatilization Dynamics

Volatilization is a significant pathway for the environmental transport of this compound, facilitating its movement from terrestrial and aquatic systems to the atmosphere. While PCBs can volatilize from both soil and water surfaces, the rate of this process is inversely related to the degree of chlorination. epa.gov Therefore, higher chlorinated congeners like hexachlorobiphenyl tend to have lower volatilization rates compared to their less chlorinated counterparts. epa.gov

In aquatic environments, the strong adsorption of this compound to sediment and suspended particles significantly curtails its volatilization from the water column. epa.gov Despite a potentially low rate, the persistence and stability of the compound mean that the total loss due to volatilization over extended periods can be substantial. epa.gov This process contributes to the long-range atmospheric transport and subsequent deposition of PCBs in remote areas. epa.gov

The environmental cycling of PCBs often involves a continuous process of volatilization from surfaces, atmospheric transport, deposition, and subsequent re-volatilization. epa.gov This dynamic equilibrium results in the enrichment of lower chlorinated PCBs in the vapor phase, while the residue in soil or water becomes enriched with higher chlorinated congeners. epa.gov

Photodegradation Pathways

Photodegradation represents a potential transformation pathway for this compound in the environment, particularly in the presence of sunlight. The process involves the breakdown of the molecule through the absorption of light energy. Studies have shown that the presence of certain substances can accelerate this process.

For instance, research on a similar hexachlorobiphenyl congener, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153), demonstrated that dissolved organic matter (DOM), such as humic acid, can significantly accelerate its photolysis in water under simulated sunlight. nih.gov The degradation was found to be mediated by reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated by the DOM upon irradiation. nih.gov It was determined that •OH accounted for a substantial portion of the degradation. nih.gov

The primary photodegradation products identified in the study of PCB 153 were a hydroxylated pentachlorobiphenyl and a trichlorobenzoic acid. nih.gov This suggests that photodegradation of hexachlorobiphenyls can proceed through hydroxylation and cleavage of the biphenyl structure. Another study investigating the photochemistry of higher chlorinated PCBs in cyclohexane (B81311) found that the presence of diethylamine (B46881) could also promote photodegradation. epa.gov

Biogeochemical Cycling and Persistence

The biogeochemical cycle of this compound is characterized by its high persistence and tendency to bioaccumulate. ontosight.ai As a persistent organic pollutant (POP), it resists degradation in the environment, leading to its long-term presence and circulation through various environmental compartments. ontosight.aiwhoi.edu

The low water solubility and high lipophilicity of this compound drive its partitioning from water into organic-rich phases such as soil organic matter, sediments, and the fatty tissues of living organisms. nih.govwhoi.edu This bioaccumulation process leads to the magnification of its concentration at higher trophic levels of the food chain, posing a risk to wildlife and humans. ontosight.ai

The environmental cycling is a continuous process involving atmospheric transport, deposition onto soil and water, adsorption to particles, and slow degradation and transformation. epa.govwhoi.edu This cycle ensures the widespread distribution of this compound far from its original sources. epa.gov

Interactive Table: Factors Influencing the Environmental Fate of this compound

| Process | Key Factors | Outcome |

|---|---|---|

| Adsorption | High organic carbon content in soil/sediment. nih.govepa.gov | Sequestration in soil and sediment, reduced bioavailability. nih.govepa.gov |

| Volatilization | Lower degree of chlorination (less significant for hexachlorobiphenyl). epa.gov | Long-range atmospheric transport. epa.gov |

| Photodegradation | Presence of sunlight and sensitizers like dissolved organic matter. nih.gov | Slow transformation into other compounds, such as hydroxylated derivatives. nih.gov |

| Biodegradation | High degree of chlorination. | High resistance to microbial breakdown, leading to persistence. nih.gov |

| Bioaccumulation | High lipophilicity. | Concentration in the fatty tissues of organisms and biomagnification in the food web. ontosight.ai |

Biological Fate and Biotransformation of 2,2 ,3,4,4 ,6 Hexachlorobiphenyl

Uptake and Distribution in Organisms

Due to their high lipid solubility, PCBs like 2,2',3,4,4',6'-hexachlorobiphenyl are readily absorbed by organisms, primarily through the consumption of contaminated food. greenfacts.orgnih.gov Inhalation of airborne PCBs can also be a significant route of exposure. nih.gov Once absorbed, these compounds are transported in the blood, likely bound to lipoproteins, and are distributed to various tissues and organs. epa.gov

The distribution of PCBs is largely dictated by the lipid content of the tissues. greenfacts.org Consequently, the highest concentrations are typically found in adipose tissue, where they are stored. greenfacts.org Other tissues with significant lipid content, such as the skin, liver, and brain, also serve as depots for these compounds. wikipedia.orgescholarship.org The accumulation in fatty tissues is a result of the slow metabolism and elimination of these persistent chemicals. greenfacts.org

Table 1: General Distribution of Polychlorinated Biphenyls in Organisms

| Tissue/Organ | Relative Concentration | Primary Reason for Accumulation |

| Adipose Tissue | Very High | High lipid content and long-term storage |

| Skin | High | Significant lipid content |

| Liver | Moderate to High | Site of metabolism and lipid storage |

| Brain | Moderate | Presence of lipids (myelin) |

| Muscle | Low | Lower lipid content compared to adipose tissue |

| Blood | Low | Primarily for transport |

Metabolic Pathways and Metabolite Identification

The metabolism of this compound, like other PCBs, is a slow process aimed at converting the lipophilic parent compound into more water-soluble metabolites that can be more easily excreted. nih.gov This biotransformation occurs primarily in the liver and is generally divided into two phases. nih.gov

The initial and rate-limiting step in the metabolism of many PCBs is Phase I biotransformation, which involves the introduction of a polar functional group, typically a hydroxyl group (-OH), onto the biphenyl (B1667301) structure. nih.govnih.gov This reaction is catalyzed by the cytochrome P450 (CYP) monooxygenase system. nih.govnih.gov

For hexachlorobiphenyls, the hydroxylation process often proceeds through the formation of a highly reactive electrophilic intermediate known as an arene oxide. nih.govnih.gov This arene oxide can then rearrange to form a stable hydroxylated PCB (OH-PCB). nih.gov The position of the hydroxyl group is determined by the chlorine substitution pattern of the parent congener. Studies on the closely related 2,2',3,3',6,6'-hexachlorobiphenyl have identified two major metabolites: 2,2',3,3',6,6'-hexachloro-4-biphenylol and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov The formation of these metabolites suggests that hydroxylation occurs at the available para and meta positions.

Table 2: Potential Phase I Metabolites of Hexachlorobiphenyls

| Parent Compound | Metabolite | Type of Reaction |

| 2,2',3,3',6,6'-Hexachlorobiphenyl | 2,2',3,3',6,6'-Hexachloro-4-biphenylol | Hydroxylation |

| 2,2',3,3',6,6'-Hexachlorobiphenyl | 2,2',3,3',6,6'-Hexachloro-5-biphenylol | Hydroxylation |

Following Phase I hydroxylation, the resulting OH-PCBs can undergo Phase II biotransformation, which involves conjugation with endogenous polar molecules. reactome.orgdrughunter.com These reactions further increase the water solubility of the metabolites, facilitating their elimination from the body. drughunter.com The primary conjugation reactions for OH-PCBs are glucuronidation and sulfonation. researchgate.net

Glucuronidation: This process involves the attachment of glucuronic acid to the hydroxyl group of the OH-PCB, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com

Sulfonation: In this reaction, a sulfonate group is added to the OH-PCB by sulfotransferases (SULTs). drughunter.com

The efficiency of these conjugation reactions is highly dependent on the specific structure of the OH-PCB metabolite. uomus.edu.iq

The metabolism of PCBs can vary significantly between different animal species. epa.gov These differences are often attributed to variations in the expression and activity of CYP enzymes. nih.gov For instance, the profile of OH-PCB metabolites formed from a particular congener can differ between rats and humans. nih.govresearchgate.net

Studies on the chiral heptachlorobiphenyl, CB183, have shown that it is metabolized by human CYP2B6 but not by the rat ortholog, CYP2B1, which is suggested to be due to differences in the size of the substrate-binding cavities of these enzymes. nih.govresearchgate.net Such species-specific differences in metabolism can lead to different patterns of bioaccumulation and toxicity. epa.gov

Due to restricted rotation around the bond connecting the two phenyl rings, some PCB congeners, including certain hexachlorobiphenyls, are chiral and exist as a pair of non-superimposable mirror images called atropisomers. nih.govacs.org The biotransformation of these chiral PCBs can be enantioselective, meaning that one atropisomer is metabolized or retained differently than the other. nih.govacs.org

In studies with the related 2,2',3,3',4,6'-hexachlorobiphenyl (CB-132) in rats, a strong retention of one of the parent compound's atropisomers was observed in the liver, lung, and adipose tissue. nih.govacs.org Furthermore, the formation of methylsulfonyl-PCB metabolites was also highly enantioselective, with one atropisomer of the metabolites accumulating to a much greater extent. nih.govacs.org This enantioselective metabolism is a critical factor in the toxicokinetics of chiral PCBs. nih.gov

Table 3: Enantioselective Metabolism of a Chiral Hexachlorobiphenyl (CB-132) in Rats

| Compound | Observation | Implication |

| CB-132 (Parent Compound) | Strong retention of one atropisomer in tissues. nih.govacs.org | Slower metabolism of one atropisomer. nih.govacs.org |

| Methylsulfonyl-CB-132 Metabolites | Pronounced accumulation of one atropisometer in tissues. nih.govacs.org | Enantioselective formation of metabolites. nih.govacs.org |

Elimination and Excretion Kinetics

The elimination of this compound and its metabolites from the body is a slow process. nih.gov The conversion of the parent PCB to more polar hydroxylated and conjugated metabolites is essential for its excretion. nih.gov The primary route of excretion for PCB metabolites is through the feces, with a smaller contribution from urinary excretion. nih.gov

The rate of elimination is dependent on the rate of metabolism. greenfacts.org Congeners that are more readily metabolized are eliminated more quickly, while those that are resistant to biotransformation persist in the body for longer periods. nih.gov The elimination half-lives of PCBs can be on the order of days in some animals, but this can vary significantly depending on the specific congener and the species. nih.gov For instance, in rhesus monkeys, the elimination half-life for a 42% PCB mixture was estimated to be 4-7 days. nih.gov

Toxicokinetics and Disposition Modeling of this compound

The toxicokinetics of this compound (PCB 149) encompass its absorption, distribution, metabolism, and excretion (ADME) within an organism. These processes determine the internal concentration and persistence of the compound and its metabolites, which is crucial for understanding its biological effects. Disposition modeling, particularly through physiologically based pharmacokinetic (PBPK) models, provides a mathematical framework to simulate and predict these complex processes.

Absorption, Distribution, and Excretion

Like other polychlorinated biphenyls, PCB 149 is absorbed through inhalation, oral, and dermal routes of exposure. nih.gov The absorption of PCBs is generally understood to occur via passive diffusion. nih.gov Once absorbed, these lipophilic compounds are transported in the blood, often bound to proteins like albumin, and tend to accumulate in fatty tissues. nih.gov

The distribution and elimination of PCB 149 are influenced by its specific chlorine substitution pattern. Research on harbor porpoises has indicated that, over an 18-year period, the levels of PCB 149 showed a notable decrease, suggesting that metabolic breakdown is a significant pathway for its elimination compared to other congeners. researchgate.net The excretion of PCBs and their metabolites primarily occurs through feces and, to a lesser extent, urine.

Biotransformation

Metabolism is a key determinant of the fate and toxicity of PCBs. For PCB 149, biotransformation is primarily mediated by the cytochrome P450 (P450) enzyme system, leading to the formation of various metabolites. nih.gov As a chiral compound, the metabolism of PCB 149 can be atropselective, meaning one enantiomer is metabolized at a different rate than the other.

Hydroxylation: In vitro studies using rat cytochrome P450 enzymes have demonstrated the atropselective oxidation of PCB 149 to hydroxylated metabolites (HO-PCBs). Specifically, incubations with rat CYP2B1 resulted in the preferential metabolism of the (-)-PCB 149 enantiomer. nih.gov A major metabolite identified in both serum and liver is 4,5-OH-PCB 149. nih.gov

Formation of Methylsulfonyl Metabolites: Further metabolic processes can lead to the formation of methylsulfonyl metabolites (MeSO₂-PCBs). The metabolite 4-MeSO₂-PCB 149 has been detected in human plasma, indicating this is a relevant metabolic pathway in humans. nih.gov

The table below summarizes the identified metabolites of this compound.

| Parent Compound | Metabolite | Type | Biological Matrix | Species |

| This compound (PCB 149) | 4,5-OH-PCB 149 | Hydroxylated | Serum, Liver | Rat (in vitro) |

| This compound (PCB 149) | 4-MeSO₂-PCB 149 | Methylsulfonyl | Plasma | Human |

Disposition Modeling

Physiologically based pharmacokinetic (PBPK) models are mathematical tools used to simulate the ADME of chemical substances. researchgate.netnih.gov These models are constructed using a series of compartments representing different organs and tissues, connected by blood flow. nih.gov They integrate physiological parameters of the organism (e.g., tissue volumes, blood flow rates) with chemical-specific parameters (e.g., tissue-blood partition coefficients, metabolic rates) to predict the concentration of a chemical over time in various parts of the body. oup.com

A hypothetical PBPK model for PCB 149 would likely include the following key components:

Input: Parameters describing the exposure route (e.g., oral, inhalation) and rate.

Compartments: Representations of key tissues such as the liver, fat, blood, brain, and other well-perfused and poorly-perfused tissues.

Metabolism: A sub-model for the liver compartment incorporating the metabolic rates for the formation of hydroxylated and other secondary metabolites, potentially including parameters for enzyme induction.

Partitioning: Chemical-specific partition coefficients to describe how PCB 149 and its metabolites distribute between blood and the various tissue compartments.

Output: Predictions of the concentration-time profiles of PCB 149 and its metabolites in different tissues and the rates of elimination from the body.

Such models are invaluable for extrapolating toxicokinetic data across different species and exposure scenarios, thereby aiding in risk assessment. oup.com

Ecological Interactions and Bioaccumulation Potential of 2,2 ,3,4,4 ,6 Hexachlorobiphenyl

Bioaccumulation and Biomagnification in Food Webs

Due to their lipophilic (fat-soluble) nature, PCBs like 2,2',3,4,4',6'-hexachlorobiphenyl tend to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. epa.govslideshare.net This leads to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. slideshare.netslideshare.net

Trophic Transfer in Aquatic and Terrestrial Ecosystems

The transfer of this compound through different trophic levels has been observed in both aquatic and terrestrial ecosystems. In aquatic environments, this PCB congener is taken up by phytoplankton and zooplankton, which are then consumed by small fish. These fish are, in turn, prey for larger fish, birds, and marine mammals. dntb.gov.uaresearchgate.net At each step of this food chain, the concentration of the PCB increases. researchgate.net For instance, studies in the Great Lakes have shown a three- to five-fold increase in PCB body burden at each successive trophic level in a food chain involving zebra mussels, round gobies, and smallmouth bass. researchgate.net

A similar process occurs in terrestrial food webs. The compound can be present in soil and be taken up by plants, although this is a less significant pathway. More commonly, it is ingested by small animals that consume contaminated insects or other food sources. These smaller animals are then eaten by larger predators, leading to the biomagnification of this compound up the terrestrial food chain.

The efficiency of trophic transfer is influenced by the chemical's octanol-water partition coefficient (Kow), with more hydrophobic compounds generally showing greater biomagnification. sfu.casfu.ca However, the relationship is not always linear, and other factors such as the organism's metabolism and feeding habits also play a crucial role. dntb.gov.ua

Congener-Specific Bioaccumulation Factors

Different PCB congeners exhibit varying degrees of bioaccumulation. The bioaccumulation factor (BAF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding environment. For this compound, its specific structure influences its persistence and metabolic fate, thereby affecting its BAF.

The degree of chlorination and the position of chlorine atoms on the biphenyl (B1667301) rings are key determinants of a congener's bioaccumulation potential. nih.gov Congeners with a higher number of chlorine atoms and those lacking adjacent non-chlorinated carbon atoms are generally more resistant to metabolism and thus have higher BAFs.

| Organism | Location | Bioaccumulation Factor (BAF) |

| Lake Trout | Lake Ontario | 1.5 x 10^6 |

| Herring Gull | Great Lakes | 2.5 x 10^7 |

| Beluga Whale | St. Lawrence Estuary | 8.9 x 10^6 |

This table presents hypothetical BAF values for illustrative purposes, as specific BAFs for this compound in these exact organisms and locations require targeted research.

Mechanistic Ecological Effects

The ecological impact of this compound extends to the cellular and molecular levels, where it can disrupt fundamental biological processes.

Cellular and Subcellular Interactions (e.g., Ah Receptor Binding, Calcium Homeostasis Disruption)

A primary mechanism of toxicity for some PCBs is their interaction with the aryl hydrocarbon receptor (AhR), a protein involved in regulating gene expression. nih.govuliege.beresearchgate.net While some PCBs, particularly the coplanar congeners, are potent AhR agonists, this compound is generally considered a weak AhR agonist. uliege.be The binding of a PCB to the AhR can trigger a cascade of events leading to the expression of various genes, including those involved in metabolism. uliege.be

Furthermore, certain PCBs have been shown to disrupt intracellular calcium (Ca2+) homeostasis. nih.gov This disruption can result from the chemical's interference with calcium channels and pumps, leading to altered cellular signaling and function. wikipedia.org While research on this compound's specific effects on calcium homeostasis is limited, the broader class of PCBs is known to cause such disruptions, which can have significant implications for nerve and muscle function. nih.govwikipedia.org

Enzymatic Induction and Modulation

Exposure to this compound can lead to the induction of various metabolic enzymes, particularly the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov These enzymes are crucial for the metabolism of a wide range of foreign compounds (xenobiotics) and endogenous substances. umlub.pl The induction of CYP enzymes is often mediated through the Ah receptor. nih.gov

The induction of specific CYP isozymes, such as CYP1A1, is a well-documented effect of many PCBs. epa.gov This enzymatic induction can alter the metabolism of other environmental contaminants and endogenous compounds like steroid hormones, potentially leading to a range of physiological effects.

Gene Expression Alterations in Model Organisms

Studies using model organisms have demonstrated that exposure to specific PCB congeners can lead to significant alterations in gene expression. nih.gov These changes are not limited to the genes directly regulated by the Ah receptor. For example, research on other hexachlorobiphenyls has shown changes in the expression of genes related to apoptosis (programmed cell death), cell cycle regulation, and hormone signaling. nih.gov

In one study, prenatal exposure of rats to a non-dioxin-like hexachlorobiphenyl altered the expression of apoptosis-related genes in the testes of male offspring. nih.gov Such alterations in gene expression can provide insights into the molecular mechanisms underlying the observed ecological and toxicological effects of these compounds.

| Gene | Model Organism | Observed Change in Expression | Potential Implication |

| Cyp1a1 | Rat | Upregulation | Altered metabolism of xenobiotics |

| p53 | Rat | Downregulation (high dose) | Impaired tumor suppression |

| Bax | Rat | Downregulation (high dose) | Inhibition of apoptosis |

| Bcl-2 | Rat | Downregulation (high dose) | Promotion of apoptosis |

This table is based on findings for a similar hexachlorobiphenyl congener (PCB 132) and illustrates the types of gene expression changes that can occur. nih.gov Specific data for this compound would require further investigation.

Interspecies Comparative Studies on Biological Responses

Understanding the biological effects of this compound (PCB 140) across different species is crucial for a comprehensive ecological risk assessment. However, direct comparative studies focusing solely on this specific congener are limited in publicly available scientific literature. Therefore, to elucidate the potential for interspecies variations in response to PCB 140, it is informative to examine findings from related hexachlorobiphenyl (HxCB) congeners. These studies highlight that the biological responses to polychlorinated biphenyls (PCBs) are highly dependent on the species, primarily due to differences in metabolism and toxicokinetics. nih.gov

The metabolism of PCBs is a critical factor influencing their persistence, bioaccumulation, and toxicity. nih.govnih.gov In vertebrates, the primary route of metabolism occurs via the cytochrome P450 (CYP) enzyme system, which hydroxylates the PCB molecule, making it more water-soluble and easier to excrete. nih.gov The rate and position of hydroxylation are determined by the specific CYP isoforms present in a species, which can vary significantly. longdom.org

Metabolic Pathways and Species-Specific Differences

Studies on various HxCB congeners reveal marked differences in metabolic pathways among species. For instance, in vitro studies using liver microsomes have demonstrated these variations clearly.

A study on the metabolism of 2,2',3,4',5,5'-hexachlorobiphenyl (B1466043) (PCB 146) in liver microsomes from rats, guinea pigs, hamsters, and humans showed distinct species-specific metabolite profiles. nih.gov In untreated animals, guinea pigs were the most efficient at metabolizing PCB 146, producing three different hydroxylated metabolites. Rats produced only one major metabolite, while hamsters showed no metabolic activity towards this congener. nih.gov Human liver microsomes also metabolized PCB 146, forming two primary hydroxylated products. nih.gov These findings underscore that extrapolating metabolic data from one species to another must be done with caution.

Similarly, research on 2,4,5,2',3',4'-hexachlorobiphenyl (PCB 138) using liver microsomes from rats, hamsters, and guinea pigs found that guinea pigs were significantly more active in metabolizing this congener, forming four different metabolites. nih.gov In contrast, rats and hamsters exhibited much lower metabolic activity. nih.gov

The position of chlorine atoms on the biphenyl rings heavily influences the susceptibility of a PCB congener to metabolism. Congeners with adjacent non-chlorinated carbon atoms (vicinal empty meta-para positions) are more readily metabolized. nih.gov

The following tables summarize the findings from comparative metabolic studies on different HxCB congeners, illustrating the expected range of interspecies variability that could apply to this compound.

Table 1: Interspecies Comparison of in vitro Metabolism of 2,2',3,4',5,5'-Hexachlorobiphenyl (PCB 146)

| Species | Primary Metabolites Identified in Liver Microsomes | Reference |

| Rat | 4-hydroxy-2,2',3,4',5,5'-hexachlorobiphenyl | nih.gov |

| Guinea Pig | 3'-hydroxy-2,2',3,4',5,5'-hexachlorobiphenyl, 4-hydroxy-2,2',3,4',5,5'-hexachlorobiphenyl, and another unidentified hydroxylated hexachlorobiphenyl | nih.gov |

| Hamster | No metabolites detected in untreated microsomes | nih.gov |

| Human | 4-hydroxy-2,2',3,4',5,5'-hexachlorobiphenyl and another unidentified hydroxylated hexachlorobiphenyl | nih.gov |

Table 2: Interspecies Comparison of in vitro Metabolism of 2,4,5,2',3',4'-Hexachlorobiphenyl (PCB 138)

| Species | Primary Metabolites Identified in Liver Microsomes | Reference |

| Rat | Small amounts of 3-hydroxy-2,4,5,2',3',4'-hexachlorobiphenyl (only in phenobarbital-treated microsomes) | nih.gov |

| Guinea Pig | 2-hydroxy-4,5,2',3',4'-pentachlorobiphenyl, 5-hydroxy-2,4,2',3',4'-pentachlorobiphenyl, 3-hydroxy-2,4,5,2',3',4'-hexachlorobiphenyl, and 2-hydroxy-3,4,5,2',3',4'-hexachlorobiphenyl | nih.gov |

| Hamster | Small amounts of 2-hydroxy-4,5,2',3',4'-pentachlorobiphenyl, 5-hydroxy-2,4,2',3',4'-pentachlorobiphenyl, and 3-hydroxy-2,4,5,2',3',4'-hexachlorobiphenyl (only in phenobarbital-treated microsomes) | nih.gov |

Toxicokinetics and Bioaccumulation

The differences in metabolic capacity directly impact the toxicokinetics and bioaccumulation potential of PCBs. Species with a lower metabolic capacity tend to eliminate PCBs more slowly, leading to higher body burdens. nih.gov The general order of PCB elimination efficiency is mammals > birds > amphibians > fish, which is largely attributed to decreasing metabolic capacity. nih.gov

For example, a study comparing the toxicokinetics of various PCB congeners in rainbow trout found that the half-lives ranged from 79 to 182 days, with no significant evidence of biotransformation for 92 different congeners. nih.gov This suggests that fish may accumulate PCBs to a greater extent than many mammals, which can have significant implications for aquatic food webs. Another study in goldfish found that the elimination coefficients for PCBs decreased with increasing hydrophobicity. acs.org

In contrast, mammals like rats have been shown to metabolize and eliminate certain PCB congeners more effectively. However, even within mammals, significant differences exist. For instance, mink are known to be particularly sensitive to PCBs, and this is partly due to their limited ability to metabolize certain congeners that are more readily eliminated by other mammals like rats. epa.gov

While direct data for this compound is not available, its structure suggests it would be relatively persistent. The presence of chlorine atoms at positions that hinder metabolism likely contributes to its bioaccumulation in organisms.

Although specific comparative studies on the biological responses to this compound are lacking, the available evidence from related HxCB congeners strongly indicates that significant interspecies differences in metabolism and toxicokinetics are to be expected. These differences are critical for understanding the variable susceptibility of different species to the toxic effects of this compound and for accurately assessing its ecological risk. The data from surrogate congeners provide a framework for predicting that the bioaccumulation and potential for adverse effects of PCB 140 will vary across different trophic levels and among different species within the same trophic level.

Advanced Analytical Methodologies for 2,2 ,3,4,4 ,6 Hexachlorobiphenyl Quantification and Profiling

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 2,2',3,4,4',6'-hexachlorobiphenyl is the effective extraction of the analyte from the sample matrix. cdc.gov The choice of extraction technique is highly dependent on the nature of the sample, whether it be water, soil, sediment, tissue, or air. Common methods aim to isolate PCBs from interfering compounds and concentrate them for subsequent analysis. cdc.govnih.gov

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), has emerged as a powerful technique for extracting PCBs from solid and semi-solid samples. nih.govanaliticaweb.com.br PLE utilizes elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. nih.govanaliticaweb.com.brvscht.cz For instance, a mixture of hexane (B92381) and dichloromethane (B109758) has been successfully used for the PLE of PCBs from fish tissue. vscht.cz Another study demonstrated the simultaneous extraction and in-situ cleanup of PCBs and their metabolites from small tissue samples using a hexane:dichloromethane:methanol solvent system with Florisil as a fat retainer. nih.gov

Solid-phase extraction (SPE) is another widely used technique, particularly for aqueous samples. eurofins.com In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analytes of interest. The PCBs are then eluted with a small volume of an appropriate solvent. Various sorbent materials are employed, including coconut charcoal and proprietary materials like ENVI-Carb. eurofins.com

For the analysis of PCBs in air, samples are often collected by drawing air through adsorbent materials like polyurethane foam (PUF) plugs or XAD-2 resin. nih.gov The trapped PCBs are then typically extracted using Soxhlet extraction or solvent desorption. nih.gov

Following extraction, a cleanup step is almost always necessary to remove co-extracted interfering compounds such as lipids, sulfur, and other organochlorine compounds. cdc.gov This is commonly achieved using column chromatography with adsorbents like silica (B1680970) gel, Florisil, or activated carbon. cdc.govnih.gov Gel permeation chromatography (GPC) is also employed to separate PCBs from high-molecular-weight interferences like lipids. cdc.gov

Table 1: Common Sample Preparation and Extraction Techniques for PCB Analysis

| Technique | Sample Matrix | Principle | Key Advantages |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Solid, semi-solid (e.g., soil, sediment, tissue) | Extraction with organic solvents at elevated temperature and pressure. nih.govanaliticaweb.com.br | Fast, efficient, reduced solvent consumption. nih.govanaliticaweb.com.br |

| Solid-Phase Extraction (SPE) | Aqueous | Analyte partitioning between a solid phase and a liquid phase. eurofins.com | High concentration factor, selective extraction. |

| Soxhlet Extraction | Solid | Continuous extraction with a cycling solvent. nih.gov | Well-established, effective for a wide range of matrices. |

| Liquid-Liquid Extraction (LLE) | Aqueous | Partitioning of analytes between two immiscible liquid phases. nih.gov | Simple, widely applicable. |

Chromatographic Separation Methods

Due to the large number of possible PCB congeners and their similar chemical structures, high-resolution chromatographic separation is essential for the accurate quantification of this compound. Gas chromatography (GC) is the primary technique employed for this purpose. nih.govupb.ro

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of PCBs. upb.roepa.govthermofisher.comepa.gov In GC, the sample extract is vaporized and passed through a long, thin capillary column. Different PCB congeners travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, leading to their separation. The separated congeners then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement. upb.ro

The use of high-resolution capillary columns is critical for separating the complex mixtures of PCB congeners. researchgate.net Non-polar columns, such as those with a DB-5MS stationary phase, are commonly used for PCB analysis. scielo.br For enhanced selectivity, especially for separating co-eluting congeners, more polar columns can be employed. researchgate.net The selection of the appropriate column and temperature program is crucial for achieving the desired separation. scielo.br

Operating the mass spectrometer in selected ion monitoring (SIM) mode significantly enhances the sensitivity and selectivity of the analysis. eurofins.comscielo.br In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, in this case, this compound, which has a molecular weight of 360.88 g/mol . upb.rosigmaaldrich.com This reduces background noise and allows for the detection of the analyte at very low concentrations. scielo.br

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For even greater separation power, comprehensive two-dimensional gas chromatography (GC×GC) has been increasingly utilized for the analysis of complex mixtures like PCBs. researchgate.netnih.govdiva-portal.orgchromatographyonline.com In GC×GC, two different capillary columns with different separation mechanisms (e.g., a non-polar column followed by a polar or shape-selective column) are coupled together. nih.gov This results in a much higher peak capacity, allowing for the separation of a significantly larger number of congeners than is possible with a single-column GC system. nih.govchromatographyonline.com Studies have shown that GC×GC can separate a majority of the 209 PCB congeners. nih.gov

High-Resolution Mass Spectrometry (HRMS)

The use of high-resolution mass spectrometry (HRMS) provides a further increase in selectivity and sensitivity for PCB analysis. eurofinsus.comnih.govepa.gov HRMS instruments can measure the mass of ions with very high accuracy, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions. sccwrp.org This is particularly useful for distinguishing PCBs from other co-eluting chlorinated compounds. Isotope dilution HRGC-HRMS is considered a gold standard method for the analysis of PCBs, including the 12 dioxin-like congeners. nih.govepa.gov

Table 2: Chromatographic Methods for this compound Analysis

| Method | Principle | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection. upb.ro | High sensitivity and selectivity, especially in SIM mode. scielo.br |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Enhanced separation using two columns with different selectivities. nih.gov | Superior peak capacity for complex mixtures. nih.govchromatographyonline.com |

| High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass measurement for unambiguous identification. nih.govepa.gov | Excellent selectivity and low detection limits. eurofinsus.com |

Isotope Dilution and Internal Standardization

To ensure the accuracy and precision of quantitative analysis, isotope dilution and internal standardization are widely employed in the analysis of this compound. cdc.govnih.govresearchgate.net

Isotope dilution involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample before extraction and analysis. nih.govisotope.comyoutube.com Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it behaves similarly throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the labeled standard in the final extract, any losses of the analyte during sample preparation can be accurately corrected for. This makes isotope dilution mass spectrometry (IDMS) a highly accurate and robust quantification technique. isotope.com

Internal standardization is a similar technique where a known amount of a compound that is chemically similar to the analyte but not naturally present in the sample is added. epa.govuzh.ch This internal standard is used to correct for variations in injection volume and instrument response. For PCB congener analysis, compounds like decachlorobiphenyl (B1669993) or tetrachloro-m-xylene (B46432) have been recommended as internal standards. epa.gov

Challenges in Complex Environmental and Biological Matrices

The accurate quantification and profiling of this compound (PCB 140) in environmental and biological samples are fraught with analytical challenges. The complexity of matrices such as soil, sediment, animal tissues, and blood necessitates sophisticated analytical methodologies to ensure reliable and reproducible results. nih.govcdc.gov These challenges primarily stem from matrix interferences, co-elution of isomers, and difficulties in sample extraction and cleanup.

A significant hurdle in the analysis of polychlorinated biphenyls (PCBs) is the removal of lipids and other co-extractable materials during sample preparation, which can interfere with detection. nih.gov Biological matrices, in particular, are intricate and often available only in limited volumes, containing the target analytes at trace or ultra-trace levels. mdpi.comresearchgate.net This complexity demands multi-step analytical procedures to isolate the compounds of interest. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective technique for PCB analysis. ontosight.aithermofisher.com However, even with advanced instrumentation, matrix effects can lead to inaccurate quantification. For instance, interfering substances can cause signal suppression or enhancement in the mass spectrometer, and co-eluting compounds can lead to misidentification of target analytes. thermofisher.comnih.gov

Matrix-Induced Interferences

Environmental and biological samples contain a multitude of compounds that can be co-extracted with this compound and interfere with its analysis. Lipids are a major source of interference in biological tissues, while humic acids and other organic matter can pose significant challenges in soil and sediment samples. cdc.govnih.gov These matrix components can affect the accuracy and precision of the analytical method by causing signal suppression or enhancement in the detector, fouling the analytical column, and obscuring the analyte peak.

To mitigate these effects, various cleanup techniques are employed. These often involve chromatography using adsorbents like Florisil, silica gel, or activated carbon to separate the target analytes from interfering compounds. cdc.govnih.gov For example, Florisil has been effectively used as a fat retainer in pressurized liquid extraction (PLE) for the analysis of PCBs in animal tissues. nih.gov However, the choice of cleanup method is critical, as some materials can cause degradation of the target compounds or the extraction solvents. nih.gov

Table 1: Common Extraction and Cleanup Methods for PCB Analysis in Complex Matrices

| Method | Matrix Type | Principle | Key Challenges |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Tissues, Sediments, Plants | Uses elevated temperature and pressure to extract analytes with a solvent. nih.gov | Removal of co-extracted lipids and other materials. nih.gov |

| Soxhlet Extraction | Soils | Continuous extraction with a refluxing solvent. nih.gov | Time-consuming and requires large volumes of solvent. nih.govmdpi.com |

| Ultrasonic Extraction | Soils | Uses ultrasonic waves to facilitate solvent extraction. nih.gov | Extraction efficiency can be inconsistent and lower than other methods. epa.gov |

| Solid-Phase Extraction (SPE) | Aqueous Samples | Analytes are isolated from a liquid sample by partitioning onto a solid sorbent. epa.govfederalregister.gov | Breakthrough of analytes if the sorbent capacity is exceeded. |

| Gel Permeation Chromatography (GPC) | Tissues, Oils | Separates molecules based on size to remove large molecules like lipids. researchgate.net | Potential for analyte loss during fractionation. |

| Adsorbent Column Cleanup | Extracts from various matrices | Uses materials like silica gel, Florisil, or alumina (B75360) to remove polar interferences. cdc.govnih.gov | Incomplete removal of interferences; potential for analyte adsorption. nih.gov |

Co-elution and Isomeric Specificity

Polychlorinated biphenyls consist of 209 different congeners, many of which have similar physicochemical properties. This leads to significant challenges in chromatographic separation, where multiple congeners can co-elute, or elute from the gas chromatography column at the same time. nih.govresearchgate.net The co-elution of this compound with other hexachlorobiphenyl isomers or other compounds can lead to overestimation of its concentration. For example, it has been noted that PCB 138 and PCB 163 can co-elute on commonly used GC columns. researchgate.net

The mass spectra of isomers are often very similar, making it difficult to distinguish between them using mass spectrometry alone if they are not chromatographically separated. nih.gov This is a critical issue as the toxicity of PCB congeners can vary significantly. High-resolution mass spectrometry (HRMS) can help to distinguish between analytes with the same nominal mass but different elemental compositions. Additionally, tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring specific fragmentation patterns of the target analyte, which helps to reduce interferences from the matrix and co-eluting compounds. thermofisher.com However, unexpected retention time shifts in complex samples can still lead to misidentification even with MS-based methods. nih.gov

Sample Preparation and Extraction Efficiency

The efficiency of extracting this compound from a complex matrix is a critical factor that influences the accuracy of the final result. The choice of extraction solvent and method must be optimized for each matrix type. nih.gov For solid samples like soil and sediment, methods such as Soxhlet, ultrasonic, and pressurized liquid extraction are commonly used. nih.govepa.gov For aqueous samples, liquid-liquid extraction or solid-phase extraction are typical choices. federalregister.gov

The recovery of the analyte during extraction and subsequent cleanup steps can be variable and must be carefully monitored. researchgate.net This is often accomplished by spiking the sample with a known amount of a surrogate standard, typically a labeled version of the analyte, before extraction. The recovery of the surrogate provides a measure of the efficiency of the analytical procedure. Inadequate extraction can lead to an underestimation of the concentration of this compound in the sample.

Table 2: Research Findings on Challenges in PCB Analysis

| Challenge | Matrix | Observation | Analytical Implication | Reference |

|---|---|---|---|---|

| Lipid Interference | Animal Tissue | Lipids are co-extracted with PCBs and can interfere with chromatographic analysis and detection. | Requires dedicated cleanup steps like GPC or use of fat retainers (e.g., Florisil). cdc.govnih.gov | cdc.govnih.gov |

| Retention Time Variability | Freshwater Organisms | Analysis of "lower" organisms showed a nearly five-fold increase in retention time variability compared to predatory fish tissue. | Increased risk of misidentification of congeners, even with MS-based detection. nih.gov | nih.gov |

| Co-elution of Isomers | Environmental and Technical Samples | PCB 163 co-elutes with PCB 138 on widely used 5% phenyl, 95% methylpolysiloxane GC columns. | Potential for significant overestimation of PCB 138 concentration if not resolved. researchgate.net | researchgate.net |

| Matrix-Induced Signal Suppression/Enhancement | Urine | Co-eluting interfering drugs can affect the ionization efficiency of the target compound. | Can lead to false negative or inaccurate quantitative results. nih.gov | nih.gov |

| Inconsistent Extraction Efficiency | Solid Matrices | Ultrasonic extraction may not be as rigorous as other methods and can provide poor extraction efficiencies if not performed correctly. | Underestimation of PCB concentrations. epa.gov | epa.gov |

Research Gaps and Future Directions in 2,2 ,3,4,4 ,6 Hexachlorobiphenyl Studies

Unexplored Environmental Pathways and Reservoirs

While the general environmental distribution of PCBs is understood, the specific pathways and long-term reservoirs for PCB 149 are not fully elucidated. Future research should focus on several key areas to better predict its environmental behavior and identify potential hidden sources.

A significant knowledge gap exists in understanding the long-range transport and deposition of PCB 149. While studies have shown that PCBs can be transported to remote regions like the Arctic through atmospheric processes, congener-specific data for PCB 149 is limited. usda.gov Investigating its partitioning between gas and particulate phases in the atmosphere is crucial for modeling its transport potential. Furthermore, the role of cryospheric compartments, such as glaciers and polar ice caps, as long-term reservoirs and potential future sources of PCB 149 under changing climate scenarios needs thorough investigation.

The deep ocean represents another vast and largely unexplored reservoir for persistent organic pollutants. Sediments in marine trenches could act as ultimate sinks for PCB 149, but data on its presence and stability in these extreme environments are scarce. Understanding the biogeochemical processes that govern its fate in the deep sea is essential for a complete global mass balance assessment.

A more recent and pressing concern is the interaction of PCB 149 with microplastics. These ubiquitous plastic particles can sorb persistent organic pollutants from the water column and transport them over long distances. ruc.dkmdpi.com The extent to which microplastics act as a vector for PCB 149, potentially increasing its bioavailability to marine organisms, is a critical area for future research. Studies should investigate the sorption and desorption kinetics of PCB 149 on different types of microplastics under various environmental conditions. ruc.dkmdpi.com

Refinement of Biotransformation Models

The biotransformation of PCBs is a key determinant of their persistence and toxicity. While it is known that PCB 149 can be metabolized to hydroxylated (OH-PCBs) and methylsulfonyl (MeSO2-PCBs) metabolites, detailed models of these transformation pathways are lacking.

Future research needs to focus on identifying the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of PCB 149 in various organisms, including humans, wildlife, and microorganisms. nih.govnih.gov While studies have implicated CYP2B and CYP3A subfamilies in the metabolism of other hexachlorobiphenyls, the specific isoforms involved in PCB 149 transformation and their efficiency need to be determined. nih.govnih.gov This knowledge is crucial for developing accurate toxicokinetic models and for understanding inter-species differences in susceptibility.

Furthermore, the complete metabolic fate of PCB 149, including the formation of secondary metabolites and their toxicological profiles, needs to be elucidated. In vitro studies using liver microsomes from different species can provide valuable insights into the initial steps of biotransformation. nih.gov These studies should be complemented by in vivo experiments to track the distribution and excretion of PCB 149 and its metabolites in whole organisms. nih.gov Identifying and quantifying the full spectrum of metabolites in various tissues and excreta will allow for the development of more comprehensive and predictive biotransformation models.

Advanced Mechanistic Investigations in Ecological Systems

While the general toxicity of PCBs is well-established, the specific molecular mechanisms of action for PCB 149, particularly in ecologically relevant organisms, require more in-depth investigation.

Recent studies have shown that postnatal exposure to PCB 149 in rats can adversely affect sperm function and thyroid hormone levels, highlighting its endocrine-disrupting potential. nih.gov However, the underlying molecular pathways leading to these effects are not fully understood. Future research should employ advanced techniques, such as transcriptomics, proteomics, and metabolomics, to identify the key molecular initiating events and adverse outcome pathways associated with PCB 149 exposure in various wildlife species.

The neurotoxic effects of PCBs are a major concern, and while some research has pointed to the disruption of calcium signaling as a potential mechanism, the specific impact of PCB 149 on neuronal development and function in ecologically relevant species like fish needs further exploration. Studies on the developmental neurotoxicity of PCB 149 in fish models could provide valuable insights into its potential to impact wild populations.

The immunotoxicity of PCBs in marine mammals is another area that warrants further investigation for PCB 149. researchgate.net Understanding how this specific congener affects the immune system of marine mammals is critical for assessing their vulnerability to infectious diseases, especially in populations already stressed by other environmental factors.

Development of Novel Analytical and Remediation Technologies

The accurate detection and effective removal of PCB 149 from the environment are essential for mitigating its risks. While standard analytical methods for PCBs exist, there is a need for more rapid, sensitive, and field-deployable techniques.

The development of novel analytical tools, such as electrochemical sensors and biosensors, holds promise for the real-time monitoring of PCB 149 in various environmental matrices. nih.govresearchgate.netmdpi.comfraunhofer.degoogle.com Research should focus on designing and fabricating sensors with high selectivity and sensitivity specifically for PCB 149, potentially utilizing molecularly imprinted polymers or specific antibodies as recognition elements.

In the realm of remediation, there is a need to move beyond conventional methods like incineration and landfilling, which can be costly and may lead to secondary contamination. frontiersin.org Novel remediation technologies that are both effective and environmentally friendly are urgently required.

The use of nanocatalysts, particularly zero-valent iron nanoparticles, has shown potential for the dechlorination of PCBs. researchgate.net However, research is needed to optimize these nanocatalysts for the specific degradation of PCB 149 and to assess their long-term environmental fate and potential toxicity.

Bioremediation approaches, such as fungal degradation, offer a potentially sustainable solution for PCB contamination. While some white-rot fungi have been shown to degrade other PCB congeners, their efficacy against PCB 149 needs to be systematically evaluated. usda.govnih.govnih.gov Research should focus on identifying and characterizing fungal strains and their enzymatic systems capable of efficiently breaking down this persistent compound.

Another emerging technology with potential for PCB remediation is the use of microbial fuel cells (MFCs). wikipedia.orgmdpi.comchemrxiv.orgnist.gov MFCs can simultaneously generate electricity and degrade organic pollutants. Investigating the feasibility of using MFCs for the remediation of soil and sediment contaminated with PCB 149 could open up new avenues for sustainable cleanup efforts.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying 2,2',3,4,4',6'-hexachlorobiphenyl in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) or high-resolution mass spectrometry (HRMS) for high sensitivity. EPA Method 525.3 specifies using a DB-5MS column (30 m × 0.25 mm ID) and monitoring ions at m/z 360 (quantitative) and m/z 218/290 (confirmatory) . Certified reference materials (CRMs) in iso-octane or hexane (e.g., Sigma-Aldrich’s BCR® standards) ensure traceability to NIST protocols . For quality control, spike recovery tests (85–115%) and matrix-matched calibration are critical.

Q. How does the environmental persistence of PCB 138 compare to other hexachlorobiphenyl congeners?

- Methodological Answer : PCB 138’s persistence is influenced by its chlorine substitution pattern. Studies using OECD 307 guidelines show a half-life of 8–12 years in aerobic soils, shorter than PCB 153 (12–18 years) due to its meta-chlorine positions enhancing microbial degradation . Hydrophobicity (log Kow = 6.9) and low water solubility (0.0000006 mg/L at 25°C) necessitate Soxhlet extraction with acetone-hexane (1:1) for soil analysis .

Q. What are the primary sources of PCB 138 contamination in aquatic ecosystems?

- Methodological Answer : PCB 138 is a legacy pollutant from electrical equipment and industrial lubricants. Sediment core dating (via Pb) and congener-specific analysis (e.g., HRMS) distinguish historic vs. recent inputs . Biomagnification factors (BMFs) in fish (e.g., 10–10 in lipid-rich tissues) correlate with its high bioaccumulation potential .

Advanced Research Questions

Q. How do contradictory findings in PCB 138’s neurodevelopmental toxicity arise, and how can they be resolved?

- Methodological Answer : Discrepancies in cognitive deficit studies (e.g., spatial learning vs. motor function) stem from exposure windows (gestational vs. lactational) and model species (rats vs. zebrafish). A 2011 study using Morris water maze tests in Sprague-Dawley rats showed 20% latency reduction at 1 mg/kg/day exposure, but no effect at 0.1 mg/kg/day . Dose-response modeling (BMDL = 0.05 mg/kg/day) and transcriptomic analysis (e.g., hippocampal Bdnf downregulation) clarify mechanisms .

Q. What experimental designs optimize photocatalytic degradation of PCB 138 in wastewater?

- Methodological Answer : TiO-based photocatalysts etched with HF or HNO (XRD-confirmed anatase phase) achieve 85% degradation under UV (365 nm) in 6 hours . Adding surfactants (e.g., SDS) enhances PCB 138 adsorption onto catalysts. LC-MS/MS identifies intermediates (e.g., tetrachlorobiphenyls), while toxicity assays (Microtox®) confirm reduced ecotoxicity post-treatment .

Q. How can congener-specific analysis resolve co-elution issues in PCB 138 quantification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.